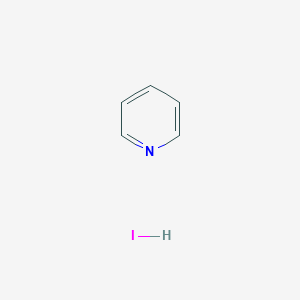

碘化吡啶鎓

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridinium salts like Pyridium iodide often involves the reaction of N-alkyl pyridinium iodide salts with other compounds. For instance, the reaction of N-alkyl pyridinium iodide salts with BiI3 has been reported to produce various alkyl pyridinium iodobismuthate(III) compounds .Molecular Structure Analysis

The molecular structure of Pyridium iodide is characterized by the presence of a pyridinium cation and an iodide anion . The exact structure can be determined using techniques such as single-crystal X-ray diffraction (SCXRD), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FTIR) spectroscopy .Chemical Reactions Analysis

Pyridinium salts, including Pyridium iodide, can undergo a variety of chemical reactions. For example, the reaction of N-alkyl pyridinium iodide salts with BiI3 has been shown to produce various alkyl pyridinium iodobismuthate(III) compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridium iodide can be determined using various analytical techniques. For instance, UV-Visible, FTIR, Magnetic Susceptibility, NMR, HRMS, MALDI, and PXRD techniques can be used for characterization .科学研究应用

- Pyridinium iodide crystals exhibit intriguing nonlinear optical properties. Researchers have studied their third-order nonlinear optical susceptibility, which indicates their suitability for applications in high-speed information processing, optical communications, and optical power-limiting devices .

- Pyridinium iodide crystals can be employed in photonic and optoelectronic applications. Their emission wavelength lies in the green region (around 533 nm), making them suitable for laser frequency conversion and other light-based technologies .

- Pyridinium salts, including Pyridinium iodide, serve as building blocks for ionic liquids. These materials have applications in various fields, such as electro-optics, optical storage, and materials modification .

- Pyridinium-based compounds have been investigated for gene delivery due to their cationic nature. Pyridinium iodide derivatives may play a role in developing efficient gene delivery vectors .

- Siloxane-functionalized pyridinium iodide salts have been synthesized. These compounds incorporate siloxane groups between pyridinium moieties or as terminal groups .

- Researchers have studied the growth patterns of Pyridinium iodide crystals using chemical etching techniques. Rectangular etch patterns on the crystal surface provide insights into their crystalline structure and growth .

Nonlinear Optical Materials

Photonic and Optoelectronic Devices

Ionic Liquids and Materials Science

Gene Delivery and Biomedical Applications

Siloxane-Containing Electrolytes

Crystal Growth and Surface Etching Studies

安全和危害

未来方向

The future directions for research on Pyridium iodide could involve further exploration of its synthesis, characterization, and potential applications. For instance, pyridinium salts have been highlighted for their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

作用机制

- Its role is to provide symptomatic relief by alleviating pain, burning, urgency, frequency, and general discomfort associated with lower urinary tract irritations .

- It likely achieves this by inhibiting voltage-gated sodium channels and possibly group A nerve fibers .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

属性

IUPAC Name |

pyridine;hydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.HI/c1-2-4-6-5-3-1;/h1-5H;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDYCCHRZIFCGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine hydroiodide | |

CAS RN |

18820-83-2 |

Source

|

| Record name | Pyridine, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does MPP+ contribute to dopaminergic neurodegeneration?

A1: MPP+, a metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons. [] Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [] This ultimately results in the death of dopaminergic neurons, a hallmark of Parkinson's Disease.

Q2: What is the role of microglia in MPP+ induced neurotoxicity?

A2: Research indicates that microglia, the resident immune cells of the brain, play a critical role in MPP+ induced neurodegeneration. [] While microglia are activated in response to neuronal damage, their activation in the presence of MPP+ can exacerbate neurotoxicity. [] One study demonstrated that macrophage antigen complex-1 (MAC1) on microglia contributes to their activation and subsequent production of superoxide, further damaging neurons. []

Q3: Does the nuclear localization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) play a role in MPP+ induced apoptosis?

A3: While nuclear localization of GAPDH has been linked to apoptosis in some contexts, one study found no evidence that it directly contributes to MPP+ induced apoptosis. [] Researchers found that forcing GAPDH into the nucleus of neuronal cells did not increase their susceptibility to MPP+ toxicity. [] This suggests that other mechanisms are primarily responsible for MPP+ induced cell death.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-benzofuran-2-yl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)